molecular formula C11H11Cl2NO3S B12826936 3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride

3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride

Cat. No.: B12826936
M. Wt: 308.2 g/mol
InChI Key: KFKSNKWQYJUWGI-UHFFFAOYSA-N
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Description

3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of a benzenesulfonyl chloride derivative followed by the introduction of the cyclopropyl(methyl)carbamoyl group under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pathways involved may include enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenylcarbamate: Shares structural similarities but lacks the sulfonyl chloride group.

    Cyclopropylcarbamoyl derivatives: Compounds with similar carbamoyl groups but different aromatic substitutions.

Uniqueness

This detailed article provides a comprehensive overview of 3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H11Cl2NO3S

Molecular Weight

308.2 g/mol

IUPAC Name

3-chloro-5-[cyclopropyl(methyl)carbamoyl]benzenesulfonyl chloride

InChI

InChI=1S/C11H11Cl2NO3S/c1-14(9-2-3-9)11(15)7-4-8(12)6-10(5-7)18(13,16)17/h4-6,9H,2-3H2,1H3

InChI Key

KFKSNKWQYJUWGI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C(=O)C2=CC(=CC(=C2)Cl)S(=O)(=O)Cl

Origin of Product

United States

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